molecular formula C14H20BClO2 B6149109 2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1374578-82-1

2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6149109
CAS No.: 1374578-82-1
M. Wt: 266.6
InChI Key:
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Description

2-(4-Chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure and reactivity make it a valuable reagent in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2,6-dimethylphenylboronic acid with a suitable reagent under controlled conditions. One common method is the borylation of the corresponding halide using a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic acid partner. It can also participate in other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols can substitute the boronic acid group.

Major Products Formed:

  • Suzuki-Miyaura Reaction: Biaryl compounds.

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Boronic esters or amides.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool for constructing diverse molecular architectures.

Biology: In biological research, it is employed in the development of bioconjugation techniques, where it facilitates the labeling of biomolecules for imaging and diagnostic purposes.

Medicine: Pharmaceutical applications include the synthesis of drug candidates and intermediates. Its use in cross-coupling reactions allows for the creation of novel therapeutic compounds with potential biological activity.

Industry: In the chemical industry, it is utilized in the production of materials with specific properties, such as polymers and advanced materials for electronic devices.

Mechanism of Action

The mechanism by which 2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems, where the compound can modulate biological processes.

Comparison with Similar Compounds

  • Boronic Acids: General class of compounds with similar reactivity.

  • Boronic Esters: Derivatives of boronic acids with enhanced stability.

  • Boronic Amides: Another class of boronic acid derivatives with different reactivity profiles.

Uniqueness: 2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific structural features, which confer unique reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling make it a preferred reagent in various synthetic applications.

Properties

CAS No.

1374578-82-1

Molecular Formula

C14H20BClO2

Molecular Weight

266.6

Purity

95

Origin of Product

United States

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